molecular formula C18H35NO B12663435 (E)-octadec-2-enamide CAS No. 29966-03-8

(E)-octadec-2-enamide

Cat. No.: B12663435
CAS No.: 29966-03-8
M. Wt: 281.5 g/mol
InChI Key: MHKBSCHWKVCLJL-WUKNDPDISA-N
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Description

(E)-Octadec-2-enamide is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon and an amide group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Octadec-2-enamide can be synthesized through several methods. One common approach involves the reaction of octadec-2-enoic acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of octadec-2-enoic acid followed by amidation. This process involves the use of metal catalysts such as palladium or nickel to achieve the desired hydrogenation, followed by the reaction with ammonia or an amine to form the amide.

Chemical Reactions Analysis

Types of Reactions: (E)-Octadec-2-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

(E)-Octadec-2-enamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-octadec-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate lipid signaling pathways by interacting with receptors and enzymes involved in lipid metabolism. This interaction can lead to changes in cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

    Stearamide: Similar in structure but lacks the double bond.

    Oleamide: Contains a cis double bond instead of the trans configuration.

    Palmitamide: Shorter carbon chain with similar amide functionality.

Uniqueness: (E)-Octadec-2-enamide is unique due to its specific trans double bond configuration, which imparts distinct chemical and physical properties compared to its cis and saturated counterparts. This configuration can influence its reactivity and interaction with biological systems, making it a compound of interest for various applications.

Properties

CAS No.

29966-03-8

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-octadec-2-enamide

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)/b17-16+

InChI Key

MHKBSCHWKVCLJL-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)N

Origin of Product

United States

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